(2r)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol hcl

Chiral synthesis Enantioselective catalysis Stereochemical purity

Procure (2R)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol hydrochloride (CAS 1641401-33-3) for stereochemically defined synthesis of kinase inhibitors and GPCR ligands. The defined (R)-configuration and monohydrochloride salt form (MW 204.65) ensure accurate mass balance and reproducible chiral interactions. The 6-methoxy substituent enables systematic evaluation of electronic and steric effects on target binding. Select the 98% purity grade to minimize false positives in enzyme inhibition and cellular assays. Note: the (S)-enantiomer, free base, dihydrochloride salt, and des-methoxy analog are not interchangeable and will compromise experimental outcomes.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65
CAS No. 1641401-33-3
Cat. No. B2812690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol hcl
CAS1641401-33-3
Molecular FormulaC8H13ClN2O2
Molecular Weight204.65
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(CO)N.Cl
InChIInChI=1S/C8H12N2O2.ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m0./s1
InChIKeyAUQJXHVNUMBQPC-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol HCl (CAS 1641401-33-3) – Class, Characteristics, and Procurement Identification


(2R)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol hydrochloride (CAS 1641401-33-3) is a chiral amino alcohol building block featuring a 6-methoxypyridine moiety, an (R)-configured stereocenter, and a terminal primary amine/hydroxyl pair. The compound is supplied as the monohydrochloride salt (C₈H₁₃ClN₂O₂, MW 204.65 g/mol), typically as a solid with vendor-reported purity specifications ranging from 95% to 98% . Its structural features render it a versatile intermediate for the synthesis of bioactive molecules incorporating the 6-methoxypyridin-3-yl pharmacophore.

Why Generic Substitution of (2R)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol HCl Fails – Risks in Salt Form, Chirality, and Substituent Pattern Interchange


In-class compounds such as the (S)-enantiomer (CAS 1071435-68-1), the free base (CAS 1071435-69-2), the dihydrochloride salt (CAS 1640848-71-0), or the des-methoxy analog (CAS 372144-01-9) cannot be interchanged without compromising experimental outcomes. The (S)-enantiomer may exhibit opposite stereochemical interactions in chiral environments ; the free base differs in solubility, hygroscopicity, and formulation behavior relative to the hydrochloride salt ; the dihydrochloride salt has a distinct stoichiometry and mass balance (MW 241.11 vs. 204.65) ; and the absence of the 6-methoxy substituent fundamentally alters electronic distribution and lipophilicity . The following quantitative evidence delineates these critical differentiators for procurement decisions.

Quantitative Evidence Guide for (2R)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol HCl (CAS 1641401-33-3): Direct Comparator Data for Procurement Selection


Chiral Purity and Stereochemical Integrity: R-Configuration Confirmation vs. S-Enantiomer

The target compound is the (R)-enantiomer hydrochloride salt. Its stereochemical integrity is specified by the vendor through the IUPAC name and SMILES notation `COC1=CC=C([C@@H](N)CO)C=N1.Cl`, which explicitly denotes the (R)-configuration at the chiral center . In contrast, the (S)-enantiomer (CAS 1071435-68-1) is defined by the SMILES `COC1=CC=C([C@H](N)CO)C=N1` . Procurement of the correct enantiomer is mandatory for any application where chirality impacts biological activity or material properties.

Chiral synthesis Enantioselective catalysis Stereochemical purity

Salt Form Distinction: Monohydrochloride vs. Dihydrochloride – Impact on Mass Balance and Formulation

The target compound is supplied as the monohydrochloride salt with molecular weight 204.65 g/mol . The alternative (R)-dihydrochloride salt (CAS 1640848-71-0) has a molecular weight of 241.11 g/mol . This 36.46 g/mol difference (equivalent to one additional HCl molecule) alters molar calculations for stoichiometry-sensitive reactions and changes the salt-to-free-base ratio.

Salt selection Pre-formulation Mass balance Hygroscopicity

Vendor Purity Specification: 98% vs. 95% Grade Differentiation

Vendor offerings for the target compound include a 98% purity grade in addition to standard 95% grades . This higher purity specification reduces the uncertainty associated with impurities that may interfere with sensitive reactions or biological assays. Comparatively, the (S)-enantiomer free base is commonly offered at 95% purity .

Purity grade QC specification Synthetic reliability

Structural Substituent Impact: 6-Methoxy vs. Unsubstituted Pyridine Ring

The 6-methoxy substituent distinguishes the target compound from the unsubstituted analog 2-amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9). The methoxy group increases molecular weight from 138.17 g/mol to 204.65 g/mol (HCl salt basis) and introduces a hydrogen bond acceptor capable of modulating target binding and physicochemical properties .

Lipophilicity Electronic effects Pharmacophore design

Optimal Application Scenarios for (2R)-2-Amino-2-(6-methoxy(3-pyridyl))ethan-1-ol HCl (CAS 1641401-33-3) Based on Evidence


Chiral Building Block in Asymmetric Synthesis of 6-Methoxypyridine-Containing Bioactives

The defined (R)-configuration makes this compound suitable as a chiral starting material or intermediate for the synthesis of stereochemically defined molecules incorporating the 6-methoxypyridin-3-yl motif, such as kinase inhibitors or GPCR ligands. The monohydrochloride salt form ensures accurate mass balance in reaction setups .

Pre-formulation Studies Requiring Precise Salt Stoichiometry

When designing salt screens or solubility studies, the monohydrochloride salt (MW 204.65) provides a distinct alternative to the dihydrochloride salt (MW 241.11) , allowing for the evaluation of counterion effects on physicochemical properties without introducing additional HCl equivalents.

Medicinal Chemistry Campaigns with High Purity Requirements

For sensitive assays such as enzyme inhibition or cellular activity testing, procurement of the 98% purity grade minimizes the potential for impurity-driven false positives or artifacts, improving the reliability of structure-activity relationship data.

Structure-Activity Relationship Exploration of Pyridine Substituent Effects

The presence of the 6-methoxy group differentiates this compound from the des-methoxy analog (CAS 372144-01-9) , enabling systematic evaluation of electronic and steric contributions to target binding affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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